Enantiomeric Excess Defines Synthetic Utility: 97% ee for (R)-186202-57-3 vs Racemic Baseline
Commercial supplies of (R)-tert-butyl (morpholin-2-ylmethyl)carbamate (CAS 186202-57-3) are routinely certified at ≥97% enantiomeric excess (ee), whereas the unseparated racemate (CAS 173341-02-1) exists as an equimolar mixture of (R)‑ and (S)‑enantiomers (0% ee) [1]. This 97% ee specification ensures that >98.5% of the material consists of the desired (R)‑stereoisomer, directly eliminating the need for post‑synthetic chiral chromatography or fractional crystallization .
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | 97% ee |
| Comparator Or Baseline | Racemic tert-butyl (morpholin-2-ylmethyl)carbamate (CAS 173341-02-1); 0% ee |
| Quantified Difference | 97 percentage‑point improvement in ee |
| Conditions | Commercial specification; determined by chiral HPLC or SFC (vendor internal QC) |
Why This Matters
Procuring the 97% ee material bypasses costly downstream enantio‑enrichment steps and guarantees that the stereochemical outcome of subsequent reactions (e.g., amide couplings, Suzuki‑Miyaura cross‑couplings) mirrors the chiral integrity required for lead‑optimization studies.
- [1] Activate Scientific. (2025). (R)-2-(Boc-aminomethyl)morpholine 97%EE | 250 mg | AS55518-MG250. Retrieved from https://shop.activate-scientific.com/(r)-2-(boc-aminomethyl)morpholine-97-ee View Source
